molecular formula C10H7N3 B11915428 [1,2,4]Triazolo[3,4-a]isoquinoline CAS No. 440-54-0

[1,2,4]Triazolo[3,4-a]isoquinoline

Cat. No.: B11915428
CAS No.: 440-54-0
M. Wt: 169.18 g/mol
InChI Key: CXHYOLUKMOQURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a triazole ring and an isoquinoline ring. Its unique structure imparts a range of biological activities, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-a]isoquinoline typically involves the condensation of isoquinoline derivatives with triazole precursors. One common method is the Claisen–Schmidt condensation, where an isoquinoline derivative reacts with an aldehyde in the presence of a base such as potassium hydroxide . This reaction forms the triazoloisoquinoline scaffold through a series of cyclization and condensation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the triazole or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation with palladium on carbon or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide or nucleophiles like amines and thiols are frequently employed.

Major Products Formed

The major products formed from these reactions include various substituted triazoloisoquinolines with potential biological activities. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce pharmacophoric groups that enhance biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[3,4-a]isoquinoline is unique due to its specific ring fusion, which imparts a distinct set of biological activities. Its ability to induce oxidative stress and apoptosis in cancer cells, along with its antifungal properties, sets it apart from other similar compounds .

Properties

CAS No.

440-54-0

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-13-7-11-12-10(9)13/h1-7H

InChI Key

CXHYOLUKMOQURA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.